DRA Inhibitory Potency: 8-Fluoro vs 8-Chloro Analogs
In a systematic structure-activity relationship (SAR) study of 4-methylcoumarins, 8-fluoro-substituted analogs (compounds 4q–4t) were found to be slightly less potent as inhibitors of the SLC26A3 (DRA) anion exchanger compared to their direct 8-chloro-substituted counterparts [1]. An optimized 8-chloro analog (4k) demonstrated an IC50 of 25 nM, representing an approximately 2-fold improvement in potency over the lead candidate 4b (IC50 40–50 nM), while the 8-fluoro series did not achieve this level of potency enhancement [1].
| Evidence Dimension | DRA (SLC26A3) inhibitory potency |
|---|---|
| Target Compound Data | Slightly less potent than 8-chloro analogs |
| Comparator Or Baseline | 8-chlorocoumarin analog (4k): IC50 = 25 nM |
| Quantified Difference | ~2-fold improvement for 8-chloro vs lead; 8-fluoro less potent than 8-chloro |
| Conditions | Fischer rat thyroid cells stably expressing DRA and a halide-sensitive YFP |
Why This Matters
This direct comparison informs medicinal chemists that 8-fluoro substitution yields different potency than 8-chloro in this target class, guiding analog selection in drug discovery programs.
- [1] Lee, S. et al. Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria. RSC Medicinal Chemistry, 2024, 15, 1731-1736. doi: 10.1039/d3md00644a. View Source
